6-Fluorobenzofuran-2-carboxylic acid chemical properties
6-Fluorobenzofuran-2-carboxylic acid chemical properties
An In-Depth Technical Guide to 6-Fluorobenzofuran-2-carboxylic Acid: Properties, Synthesis, and Applications
Introduction
6-Fluorobenzofuran-2-carboxylic acid is a fluorinated heterocyclic compound that has emerged as a valuable building block in the fields of medicinal chemistry and materials science. Its rigid benzofuran scaffold, combined with the unique electronic properties imparted by the fluorine substituent and the reactive carboxylic acid handle, makes it an attractive starting material for the synthesis of complex molecular architectures.
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve binding affinity, and increase membrane permeability, thereby optimizing pharmacokinetic and pharmacodynamic profiles. As such, 6-Fluorobenzofuran-2-carboxylic acid serves as a key intermediate in the development of novel therapeutics. It is particularly utilized in synthesizing compounds intended to act on the central nervous system, such as antidepressants and anxiolytics, due to its potential to cross the blood-brain barrier.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.
Physicochemical and Structural Data
The fundamental properties of 6-Fluorobenzofuran-2-carboxylic acid are summarized below. These data are critical for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 26018-66-6 | [1] |
| Molecular Formula | C₉H₅FO₃ | [1] |
| Molecular Weight | 180.13 g/mol | [1] |
| Boiling Point | 317.0 ± 22.0 °C at 760 mmHg | [1] |
| Storage Temperature | 2-8°C, under dry conditions | [1] |
| Appearance | White to light yellow crystalline powder (inferred from similar compounds) | [2] |
| Solubility | Soluble in methanol, ethanol, acetone (inferred from parent compound) | [2] |
Synthesis and Mechanistic Insights
The synthesis of benzofuran-2-carboxylic acids can be achieved through various methods, most notably the Perkin rearrangement. A common and effective route to 6-Fluorobenzofuran-2-carboxylic acid involves a multi-step sequence starting from a commercially available fluorinated phenol.
Representative Synthetic Protocol: Perkin Rearrangement Route
This pathway provides a reliable method for constructing the benzofuran core. The choice of 4-fluorophenol as a starting material directly installs the fluorine atom at the desired 6-position of the final benzofuran ring system.
Step 1: O-alkylation of 4-Fluorophenol 4-Fluorophenol is reacted with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) to yield ethyl 2-((4-fluorophenyl)oxy)acetate. The base deprotonates the phenolic hydroxyl group, forming a phenoxide that acts as a nucleophile, displacing the chloride from ethyl chloroacetate.
Step 2: Intramolecular Claisen Condensation (Dieckmann-type Cyclization) The resulting ether undergoes an intramolecular Claisen condensation using a strong base like sodium ethoxide. The base abstracts a proton from the α-carbon of the acetate moiety, generating an enolate which then attacks the aromatic ring, typically ortho to the ether linkage, to form a cyclic intermediate. This is followed by dehydration to yield the ethyl 6-fluorobenzofuran-2-carboxylate.
Step 3: Saponification The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by heating with a base such as sodium hydroxide (NaOH) in an aqueous or alcoholic solution, followed by acidification with a strong acid (e.g., HCl) to protonate the carboxylate salt and precipitate the final product, 6-Fluorobenzofuran-2-carboxylic acid.
Experimental Workflow Diagram
The following diagram illustrates the key transformations in the synthesis of 6-Fluorobenzofuran-2-carboxylic acid.
Caption: Primary derivatization pathways for the title compound.
Applications in Medicinal Chemistry
The benzofuran-2-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.
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Cancer Immunotherapy: Derivatives have been identified as potent inhibitors of lymphoid-tyrosine phosphatase (LYP), a key negative regulator in the T-cell receptor signaling pathway. [3]Inhibiting LYP can boost T-cell activation and enhance anti-tumor immunity. [3]* Oncology: The scaffold has been used to develop novel and potent inhibitors of Pim-1 kinase, a proto-oncogene that is overexpressed in various cancers and is involved in cell survival and proliferation. [4]* Neuroprotective Agents: Benzofuran-containing compounds are actively investigated for their potential in treating central nervous system disorders. [5]The 6-fluoro substitution is particularly valuable in this context for its ability to improve brain penetration. [1]
Safety, Handling, and Storage
As a laboratory chemical, 6-Fluorobenzofuran-2-carboxylic acid requires careful handling. While specific toxicity data is limited, information from safety data sheets (SDS) of structurally similar compounds provides essential guidance.
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Hazard Identification: Based on related compounds, it should be considered an irritant to the skin, eyes, and respiratory tract. [6][7]Some highly fluorinated analogs are classified as fatal if swallowed or inhaled. [8]Therefore, high caution is advised.
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Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. [7]Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [8]* Handling: Avoid creating dust. [8]Wash hands thoroughly after handling. [7]Prevent contact with skin and eyes. [9]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [1][8]Recommended storage temperature is between 2-8°C. [1]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release into the environment. [8]
Conclusion
6-Fluorobenzofuran-2-carboxylic acid is a strategically important molecule for chemical and pharmaceutical research. Its well-defined structure, predictable reactivity, and the advantageous properties conferred by the fluorine atom make it a versatile platform for synthesizing novel compounds with significant therapeutic potential, particularly in oncology and neurology. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for its effective and safe utilization in the laboratory.
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